molecular formula C9H6F3NaO2S B15046781 Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate

Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate

Cat. No.: B15046781
M. Wt: 258.19 g/mol
InChI Key: YHMUMDPDVWHGNM-UHFFFAOYSA-M
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Description

Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate: is a chemical compound with a unique structure that includes a trifluoromethyl group, a thiophene ring, and a butenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate typically involves the reaction of 5-methylthiophene-2-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with sodium methoxide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate can undergo oxidation reactions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form alcohols or thiols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the thiophene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In organic synthesis, Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate is used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in the development of bioactive molecules. Its structural features can be exploited to design inhibitors or modulators of specific biological pathways.

Medicine

In medicinal chemistry, this compound can be used to develop new drugs with improved pharmacokinetic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.

Industry

In the materials science industry, this compound can be used to synthesize polymers and other materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to target proteins, while the thiophene ring can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1,1,1-trifluoro-4-phenyl-4-oxobut-2-en-2-olate
  • Sodium 1,1,1-trifluoro-4-(2-thienyl)-4-oxobut-2-en-2-olate
  • Sodium 1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate

Uniqueness

Sodium 1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate is unique due to the presence of the 5-methylthiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing molecules with specific characteristics and functionalities.

Properties

Molecular Formula

C9H6F3NaO2S

Molecular Weight

258.19 g/mol

IUPAC Name

sodium;1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate

InChI

InChI=1S/C9H7F3O2S.Na/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12;/h2-4,14H,1H3;/q;+1/p-1

InChI Key

YHMUMDPDVWHGNM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(S1)C(=O)C=C(C(F)(F)F)[O-].[Na+]

Origin of Product

United States

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